Product packaging for 2-Fluoro-5-iodo-4-methoxyaniline(Cat. No.:)

2-Fluoro-5-iodo-4-methoxyaniline

Cat. No.: B11716560
M. Wt: 267.04 g/mol
InChI Key: QIBRZNNVJAXMQT-UHFFFAOYSA-N
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Description

Positional Isomerism and Substituent Effects in Halogenated Methoxyanilines

Positional isomerism, a form of structural isomerism, occurs when functional groups occupy different positions on a core structure, such as a benzene (B151609) ring. creative-chemistry.org.uk In halogenated methoxyanilines, the specific placement of the halogen, methoxy (B1213986), and amino groups dramatically influences the molecule's physical and chemical properties, including its reactivity, polarity, and biological activity.

The reactivity of the aniline (B41778) ring is highly sensitive to the electronic effects of its substituents. wikipedia.org The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups, meaning they donate electron density to the aromatic ring, making it more susceptible to electrophilic substitution. libretexts.orglibretexts.org They direct incoming electrophiles to the ortho and para positions relative to themselves.

To illustrate the concept of positional isomerism, the table below lists several isomers of iodo-methoxyaniline and fluoro-iodoaniline, showcasing the variety of structures that can be generated by rearranging the same set of functional groups.

Compound NameCAS NumberMolecular FormulaNotes
2-Iodo-4-methoxyaniline191348-14-8C7H8INOIsomer with iodo and methoxy groups. bldpharm.comrsc.org
4-Iodo-2-methoxyaniline338454-80-1C7H8INOPositional isomer of the above. synquestlabs.com
2-Iodo-5-methoxyaniline-C7H8INOPositional isomer of the above. rsc.org
2-Fluoro-4-iodoaniline (B146158)29632-74-4C6H5FINA related compound, lacking the methoxy group. sigmaaldrich.comnih.gov
5-Fluoro-2-iodoaniline-C6H5FINPositional isomer of the above. rsc.org
4-Fluoro-2-iodo-5-methoxyaniline343579-01-1C7H7FINOA close isomer to the subject compound. bldpharm.com
This table is generated based on data from multiple sources to illustrate positional isomerism.

Interdisciplinary Relevance of 2-Fluoro-5-iodo-4-methoxyaniline and Related Aromatic Compounds

Substituted anilines are foundational materials with broad interdisciplinary significance. wisdomlib.org They are pivotal in the synthesis of a wide range of organic compounds, including those with applications in medicine, agriculture, and materials science. wisdomlib.orgresearchgate.net For instance, aniline derivatives are precursors to azo dyes, which are widely used in the textile industry. preprints.org

In the pharmaceutical sector, the aniline motif is a common feature in many drugs. nih.gov The ability to modify the aniline structure with various functional groups allows for the fine-tuning of a molecule's biological activity. The compound 2-Fluoro-4-iodoaniline, for example, is known as a key component of TAK-733, a selective inhibitor of MEK2, a protein kinase implicated in cancer. pharmaffiliates.com This highlights the potential of halogenated anilines as pharmacophores. The presence of fluorine, in particular, can often enhance metabolic stability and binding affinity.

The unique combination of substituents in this compound suggests its potential utility as an intermediate in the synthesis of complex target molecules. The iodo group is particularly useful as it can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of other functional groups. The fluoro and methoxy groups can modulate the electronic properties and lipophilicity of the final product, which is crucial in drug design.

Overview of Current Research Trajectories

Current research involving complex substituted anilines is largely focused on two main areas: the development of novel synthetic methodologies and their application as building blocks for functional molecules. There is a continuous drive to create more efficient and selective methods for the synthesis of polysubstituted anilines. researchgate.net These efforts aim to provide access to a wider chemical space for drug discovery and materials science. nih.gov

A significant trend in medicinal chemistry is the use of saturated carbocycles as isosteres for aniline rings to improve the metabolic properties of drug candidates. nih.gov However, functionalized anilines remain a staple in drug development libraries due to their synthetic accessibility. nih.gov Research is also directed towards the late-stage functionalization of complex molecules, where a pre-existing aniline core is modified to create analogues for structure-activity relationship (SAR) studies.

The compound this compound fits well within these research trajectories. Its structure is primed for further elaboration, particularly at the iodo-substituted position. It represents a versatile scaffold that can be used to generate libraries of novel compounds for screening in various biological assays or for the development of new materials with specific optical or electronic properties. The demand for such diversely functionalized building blocks remains high in both academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FINO B11716560 2-Fluoro-5-iodo-4-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

2-fluoro-5-iodo-4-methoxyaniline

InChI

InChI=1S/C7H7FINO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3

InChI Key

QIBRZNNVJAXMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)N)I

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 2 Fluoro 5 Iodo 4 Methoxyaniline

Precursor Synthesis and Halogenation Reactions

Halogenation of anilines can proceed via electrophilic substitution, but the regioselectivity is heavily influenced by the directing effects of the existing substituents. The amino group is a strong ortho-, para-director, which must be considered when planning the sequence of halogen introduction. To control the regioselectivity and to avoid unwanted side reactions, the amino group is often protected, for instance as an acetanilide.

The iodination of anilines and their derivatives can be achieved using various iodinating agents. A practical route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. rsc.org For the specific substitution pattern of the target molecule, a plausible precursor is a fluorinated and methoxylated aniline (B41778), which is then iodinated. Alternatively, a dihalogenated precursor like 2-fluoro-4-iodoaniline (B146158) can be a key intermediate. orgsyn.orgnih.gov The synthesis of such precursors can be accomplished through methods like the iodination of 2-fluoroaniline. orgsyn.org

The following table summarizes potential precursors for the synthesis of 2-Fluoro-5-iodo-4-methoxyaniline.

Precursor CompoundCAS NumberRelevance
2-Fluoro-4-iodoaniline29632-74-4A key intermediate that can be methoxylated. orgsyn.orgnih.gov
2-Fluoro-5-methoxyaniline62257-15-2A potential precursor for a subsequent iodination step. biosynth.com
(2-Fluoro-5-iodo-phenyl)-methanol438050-27-2Could be converted to the aniline through a multi-step process. acints.com
2-Fluoro-4-methoxyaniline (B1334285)367-29-3Could undergo regioselective iodination. orgsyn.orgorgsyn.org

Amination and Methoxylation Strategies

The Ullmann reaction and its modern variants are powerful tools for the formation of carbon-oxygen bonds, specifically for synthesizing aryl ethers. organic-chemistry.org This reaction is particularly useful for the methoxylation step in the synthesis of this compound. In a common approach, a precursor containing a hydroxyl group or, more typically, a halogen that can be displaced by a methoxide (B1231860) source, is used. researchgate.net

A well-documented example is the synthesis of 2-fluoro-4-methoxyaniline from 2-fluoro-4-iodoaniline. orgsyn.org In this procedure, the amino group of the starting aniline is first protected, for example, by forming a 2,5-dimethylpyrrole derivative. This protection prevents side reactions and deactivation of the catalyst. The protected intermediate then undergoes a copper-catalyzed Ullmann-type coupling with a methoxide source to introduce the methoxy (B1213986) group. orgsyn.orgresearchgate.net Subsequent deprotection of the amino group yields the desired methoxyaniline. orgsyn.org The use of bidentate ligands has significantly improved the efficiency and scope of Ullmann-type reactions, allowing them to proceed under milder conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) is another important strategy for introducing amine or methoxy groups onto an activated aromatic ring. walisongo.ac.idyoutube.com For an SNAr reaction to be effective, the aromatic ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halogen) at the position of substitution. acgpubs.org

In the context of synthesizing this compound, an SNAr reaction could potentially be used to introduce the methoxy group by reacting a dihalogenated precursor with a methoxide. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by other substituents. acgpubs.orgossila.com The success of such an approach depends on the relative reactivity of the different halogens on the ring and the reaction conditions employed. For instance, in di- or tri-fluorine-substituted benzaldehydes, the fluorine at the para position can be substituted by a methoxy group under basic conditions in methanol. acgpubs.org

Reductive amination is a versatile method for the formation of amines from carbonyl compounds (aldehydes or ketones). science.govrsc.org In the synthesis of this compound, this method would be applicable if a corresponding ketone or aldehyde precursor were available. For example, if (2-fluoro-5-iodo-4-methoxyphenyl)ketone were synthesized, it could be converted to the target aniline via reductive amination. This process typically involves the reaction of the carbonyl compound with an ammonia (B1221849) source to form an imine or enamine intermediate, which is then reduced in situ to the amine. rsc.org Modern reductive amination protocols often utilize specialized reducing agents like sodium triacetoxyborohydride. science.gov

Regioselective Synthesis of Substituted Anilines

Achieving the specific 2-fluoro-5-iodo-4-methoxy substitution pattern on the aniline ring is a significant challenge that requires careful regiochemical control throughout the synthetic sequence. The order of the substitution reactions is paramount. For instance, starting with an aniline and performing electrophilic halogenation would lead to a mixture of ortho and para substituted products, which may not be the desired isomers.

One effective strategy for controlling regioselectivity is to use a starting material that already contains some of the desired substituents in the correct positions. For example, starting with a commercially available disubstituted or trisubstituted benzene (B151609) derivative can simplify the synthesis and ensure the correct regiochemistry.

Domino reactions, where a single catalytic event triggers a cascade of bond-forming events, can also be employed for the efficient and selective synthesis of multi-substituted anilines. eurekalert.org While not specifically reported for this compound, such advanced strategies highlight the ongoing efforts to develop more efficient and regioselective synthetic methods for this class of compounds. The development of methods for the regioselective synthesis of substituted pyrroles and triazoles also provides insights into the types of catalytic systems that can be used to control the position of substituents on aromatic rings. rsc.orgnih.gov

The following table outlines a plausible regioselective synthetic pathway based on known transformations of similar compounds.

StepReaction TypeStarting MaterialKey ReagentsProduct
1Protection of Amine2-Fluoro-4-iodoanilineAcetonylacetone, p-toluenesulfonic acid1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
2Ullmann Methoxylation1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrroleSodium methoxide, CuI1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
3Deprotection of Amine1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrroleHydroxylamine hydrochloride, triethylamine2-Fluoro-4-methoxyaniline
4Regioselective Iodination2-Fluoro-4-methoxyanilineN-Iodosuccinimide (NIS) or other iodinating agentThis compound

This table presents a hypothetical pathway and the actual implementation would require experimental optimization.

Chemoenzymatic and Asymmetric Synthetic Developments (if applicable for similar compounds)

While traditional chemical synthesis remains the mainstay for producing compounds like this compound, there is a growing interest in developing more sustainable and efficient chemoenzymatic and asymmetric methods for the synthesis of substituted anilines and related chiral amines. acs.org

Chemoenzymatic approaches often utilize enzymes to perform specific transformations with high selectivity, reducing the need for protecting groups and harsh reaction conditions. nih.gov For example, nitroreductase enzymes can be used for the reduction of nitroaromatics to anilines under mild, aqueous conditions, offering a green alternative to traditional methods that use high-pressure hydrogen and precious metal catalysts. nih.gov Such enzymatic reductions can be highly chemoselective, tolerating other functional groups like halogens. nih.gov

Asymmetric synthesis is crucial when the target molecule is chiral or when it is a precursor to a chiral drug. While this compound itself is not chiral, related synthetic intermediates could be. Asymmetric hydrogenation of prochiral imines or enamines is a powerful method for producing chiral amines with high enantioselectivity. acs.org This has been successfully applied in the synthesis of various biologically active compounds. acs.orgnih.govnih.gov The development of novel chiral ligands and catalysts continues to expand the scope and efficiency of these asymmetric transformations. acs.org Although direct application to the synthesis of this compound has not been reported, these advanced methods represent the forefront of synthetic chemistry and may find future applications in the preparation of this and other complex aniline derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Without access to primary research articles or database entries containing this information, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request. The generation of such content would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.

Information on related, but structurally distinct, compounds such as 2-fluoro-4-iodoaniline (B146158) chemicalbook.comnih.gov and 2-fluoro-4-methoxyaniline (B1334285) sigmaaldrich.com is available, but this information cannot be used to describe 2-Fluoro-5-iodo-4-methoxyaniline.

Therefore, the detailed article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be provided at this time.

Chromatographic and Separation Science Techniques for Purity Assessment

The purity of this compound is critical for its application in research and synthesis. Chromatographic techniques are essential for separating the main compound from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the purity assessment of this and structurally related compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. While specific application notes detailing the analysis of this compound are not widely published, methods for closely related halogenated anilines suggest effective separation strategies.

For instance, the analysis of similar iodo-containing aromatic compounds has been successfully performed using gradient reverse-phase HPLC. A C18 column is a common choice for the stationary phase, offering a non-polar surface that interacts with the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the concentration of the organic solvent is increased over time, is often used to ensure the effective separation of compounds with a range of polarities.

Detection is frequently achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD allows for the monitoring of absorbance at multiple wavelengths, which can help in identifying impurities, while an MS detector provides mass-to-charge ratio information, offering a higher degree of specificity for both the main compound and any impurities present. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A general-purpose reverse-phase HPLC method for a compound like this compound could be hypothesized as follows:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm or Mass Spectrometry (ESI+)
Injection Volume10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative purity assessment of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for a quick purity check of the final product.

For the TLC analysis of substituted anilines, a silica (B1680970) gel plate is commonly used as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. The polarity of the mobile phase is adjusted to control the migration of the compounds up the plate. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is frequently employed. The ratio of these solvents is optimized to achieve a retention factor (Rf) for the main compound that is ideally between 0.3 and 0.7, allowing for clear separation from more polar or less polar impurities.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring of the aniline (B41778) derivative absorbs UV radiation. Alternatively, staining with a developing agent, such as a potassium permanganate (B83412) solution or iodine vapor, can be used to reveal the spots. The presence of multiple spots indicates the presence of impurities.

A typical TLC system for assessing the purity of this compound might involve the following:

ParameterCondition
Stationary PhaseSilica Gel 60 F254 plate
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
VisualizationUV light (254 nm)

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different impurities will exhibit different Rf values, allowing for a qualitative assessment of the sample's purity. For instance, more polar impurities will have lower Rf values, while less polar impurities will travel further up the plate, resulting in higher Rf values.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Iodo 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Fluoro-5-iodo-4-methoxyaniline is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the amino and methoxy (B1213986) groups, which direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the positions on the ring are already substituted. The amino group at C1, the methoxy group at C4, the fluoro group at C2, and the iodo group at C5 leave positions C3 and C6 as potential sites for substitution.

The directing effects of the existing substituents are as follows:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Methoxy group (-OCH₃): Strongly activating, ortho-, para-directing.

Fluoro group (-F): Deactivating via induction, but ortho-, para-directing via resonance.

Iodo group (-I): Deactivating via induction, but ortho-, para-directing via resonance.

Considering the positions of the current substituents, the C6 position is ortho to the amino group and meta to the methoxy group, while the C3 position is ortho to both the methoxy and fluoro groups and meta to the amino and iodo groups. The synergistic activating effect of the amino and methoxy groups is expected to strongly favor substitution at the remaining open positions. However, steric hindrance from the adjacent iodo and fluoro groups may influence the regioselectivity of incoming electrophiles.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.govnih.govnih.gov For instance, nitration would likely occur at the C6 position, directed by the powerful amino group. nih.gov It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group will be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. wikipedia.org This would significantly alter the outcome of the reaction.

Reaction Type Typical Reagents Expected Product(s) Notes
NitrationHNO₃/H₂SO₄Substitution at C6The amino group may be protonated, altering regioselectivity.
BrominationBr₂/FeBr₃Substitution at C6Steric hindrance could be a factor.
SulfonationFuming H₂SO₄Substitution at C6The reaction is often reversible.
Friedel-Crafts AcylationRCOCl/AlCl₃Low yield expectedThe amino group complexes with the Lewis acid catalyst, deactivating the ring.

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization

The amino group in this compound is a versatile functional handle for various derivatization reactions.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent its oxidation and to control the regioselectivity of electrophilic substitution.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination is a more controlled method for introducing alkyl groups.

Derivatization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). wikipedia.org This diazonium salt is a highly versatile intermediate that can be subjected to a variety of Sandmeyer reactions to introduce a wide range of functional groups, including -OH, -CN, and other halogens. wikipedia.orgbiosynth.com Derivatization is also a common strategy in analytical chemistry to enhance the detectability of molecules. mdpi.com

Reaction Reagents Product Type Significance
AcylationAcetyl chloride, Acetic anhydrideAmideProtection of the amino group, modification of reactivity.
DiazotizationNaNO₂, HClDiazonium saltVersatile intermediate for Sandmeyer and other reactions.
AlkylationAlkyl halideAlkylated amineOften leads to mixtures of products.

Oxidative and Reductive Transformations

The functional groups of this compound are susceptible to both oxidation and reduction.

Oxidative Transformations: The electron-rich aniline (B41778) ring system is sensitive to oxidation. The oxidation of substituted anilines can lead to a variety of products, including azoxybenzenes, nitrosobenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. acs.orgmdpi.com For example, oxidation with peroxides can yield azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium. acs.org The use of reagents like sodium perborate (B1237305) in acetic acid can also lead to the formation of nitroarenes. mdpi.com The amino group itself can be oxidized, and studies on the oxidation of anilines by horseradish peroxidase indicate that the reaction proceeds via an electron donation from the amine to the enzyme's active site. cdnsciencepub.comresearchgate.net

Reductive Transformations: The iodo substituent can be removed via reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. rsc.org The selective reduction of the iodo group while retaining the fluoro group would be expected due to the significant difference in the C-I and C-F bond strengths.

Investigation of Radical Reactions and Atom Abstraction Processes

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This property makes the compound a potential substrate for radical reactions.

Radical Cyclization: Aryl radicals generated from iodoanilines can participate in intramolecular cyclization reactions. For instance, if an appropriate unsaturated side chain were attached to the amino group, a radical cyclization could be initiated. oup.com Studies have shown that treatment of iodoaniline derivatives with tributylmanganate(II) can generate radicals that undergo cyclization to form indoline (B122111) derivatives. oup.com Photoredox catalysis can also be employed to initiate radical cyclizations, for example, through an iodine radical-mediated cascade. rsc.org

Atom Abstraction: The generation of an aryl radical from this compound would involve an atom abstraction process, specifically the abstraction of the iodine atom. This can be initiated by radical initiators or through photolysis. The resulting aryl radical can then be trapped by various radical acceptors or participate in further transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodo substituent of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, making the C-I bond the primary site of reaction. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org this compound would be expected to readily participate in Sonogashira couplings at the iodine position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The iodo group of the title compound would be the reactive site for coupling with a variety of primary and secondary amines.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst to form a new C-C bond. acs.org The C-I bond of this compound would be susceptible to oxidative addition to the palladium catalyst, initiating the catalytic cycle.

Coupling Reaction Coupling Partner Catalyst System (Typical) Bond Formed
SonogashiraTerminal alkynePd catalyst, Cu co-catalystC(sp²)-C(sp)
Buchwald-HartwigAminePd catalyst, phosphine (B1218219) ligandC(sp²)-N
SuzukiBoronic acid/esterPd catalyst, baseC(sp²)-C(sp²)
HeckAlkenePd catalyst, baseC(sp²)-C(sp²)

Mechanistic Insights into Molecular Interactions with Biological Substrates (e.g., DNA binding, protein synthesis inhibition)

While no specific studies on the interaction of this compound with biological substrates have been found, the structural features of the molecule allow for informed speculation on its potential interactions. Halogenated organic compounds are known to interact with biological macromolecules like proteins and DNA. nih.govresearchgate.netnih.gov

Protein Binding: The halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction with Lewis basic sites on amino acid residues, such as the oxygen atoms of backbone carbonyls or the side chains of aspartate, glutamate, and serine. nih.govnih.gov The fluorine atom can act as a hydrogen bond acceptor. The aromatic ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The amino and methoxy groups can also form hydrogen bonds. These interactions could potentially lead to the inhibition of protein function. For instance, halogenated ligands have been shown to bind to proteins and modulate their activity. acs.org

DNA Binding: Small molecules can interact with DNA through intercalation between base pairs, groove binding, or covalent binding. The planar aromatic ring of this compound could potentially intercalate into the DNA double helix. The substituents would influence the strength and mode of binding. Studies have shown that halogenation of DNA bases can affect their interaction with enzymes. nih.gov Furthermore, exposure to some anilines has been linked to oxidative DNA damage. wikipedia.org The potential for such interactions would need to be investigated experimentally.

Computational and Theoretical Chemistry of 2 Fluoro 5 Iodo 4 Methoxyaniline

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, typically employing Density Functional Theory (DFT) methods, are fundamental to understanding the reactivity and properties of a molecule like 2-Fluoro-5-iodo-4-methoxyaniline. For related halogenated anilines, such as m-fluoroaniline (MFA) and m-iodoaniline (MIA), DFT calculations using methods like CAM-B3LYP/LanL2DZ have been used to determine their electronic and structural properties. chemrxiv.orgresearchgate.net

A key aspect of this analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. chemrxiv.orgresearchgate.net The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net

For this compound, the electron-donating amino and methoxy (B1213986) groups, and the electron-withdrawing fluoro and iodo substituents would significantly influence the charge distribution and orbital energies. wikipedia.org The presence of these varied substituents would likely lead to a complex molecular electrostatic potential (MEP) map, indicating distinct electron-rich and electron-poor regions, which are crucial for predicting sites of interaction. chemrxiv.orgresearchgate.net

Table 1: Illustrative Data from Electronic Structure Calculations for a Substituted Aniline (B41778)

PropertyDescriptionExample Value (for a related aniline)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-5.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.5 eV
Dipole MomentMeasure of the molecule's overall polarity2.5 D

Note: The values in this table are for illustrative purposes and are not actual calculated values for this compound.

Conformational Landscape and Energetic Profiling

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bond of the amino group and the C-O bond of the methoxy group. The aniline molecule itself is known to be nonplanar, with the amino group situated out of the plane of the benzene (B151609) ring. researchgate.net The degree of this pyramidalization is influenced by the electronic nature of the ring substituents. wikipedia.org Electron-withdrawing groups tend to favor a more planar structure, while electron-donating groups can increase the pyramidalization.

Computational studies on other substituted anilines have utilized semiempirical and ab initio methods to explore their potential energy surfaces. colostate.eduaip.org Such analyses for this compound would involve calculating the energy as a function of the dihedral angles of the amino and methoxy groups to identify the most stable conformers and the energy barriers for rotation. These calculations would reveal the preferred orientation of these groups relative to the substituted benzene ring and how this is influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance between adjacent substituents.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can provide significant insights into the reaction mechanisms involving this compound. This includes modeling electrophilic aromatic substitution reactions, which are common for anilines due to the activating nature of the amino group. chemistrysteps.com For instance, the halogenation of anilines has been a subject of both experimental and computational investigation. acs.orgcore.ac.uk

DFT calculations, particularly with dispersion-corrected functionals, have been successfully used to investigate intramolecular radical additions to aniline derivatives, providing accurate activation barriers. nih.gov For this compound, reaction pathway modeling could be used to predict the regioselectivity of further substitutions, the energetics of intermediate steps, and the structure of transition states. This is particularly relevant for understanding reactions like diazotization, where the amine group is converted into a diazonium salt, a versatile intermediate in organic synthesis. wikipedia.org The computational analysis would help in understanding how the existing substituents (fluoro, iodo, methoxy) direct subsequent chemical modifications.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are a powerful tool for predicting various spectroscopic properties, which can then be correlated with experimental data for structural confirmation. For related aniline derivatives, DFT methods have been used to predict vibrational spectra (FT-IR and Raman) and electronic absorption spectra (UV-Vis). nih.gov

For this compound, computational methods could predict the characteristic vibrational frequencies associated with the N-H stretches of the amino group, the C-F, C-I, and C-O stretches, and the various aromatic ring vibrations. Similarly, the prediction of 1H and 13C NMR chemical shifts is a standard computational output that can be compared with experimental spectra to aid in signal assignment. nih.gov The electronic spectra, calculated using time-dependent DFT (TD-DFT), would provide information about the electronic transitions and the influence of the substituent pattern on the absorption wavelengths.

Table 2: Illustrative Predicted Spectroscopic Data

Spectrum TypePredicted ParameterExample Value/Range
FT-IRN-H Stretching Frequency3400-3500 cm⁻¹
¹³C NMRAromatic Carbon Chemical Shift100-150 ppm
UV-VisMaximum Absorption Wavelength (λmax)290 nm

Note: The values in this table are for illustrative purposes and are not actual predicted values for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity and toxicity. nih.govuky.edunih.gov These models typically use a range of molecular descriptors, which are numerical values representing different aspects of the molecule's structure and electronic properties.

A QSAR study for a series of analogues of this compound would involve:

Compiling a dataset of related molecules with known activity (e.g., as enzyme inhibitors or receptor ligands).

Calculating a wide array of molecular descriptors for each molecule, such as steric, electronic, and hydrophobic parameters.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the activity. nih.gov

Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or selective compounds.

Intermolecular Interaction Prediction in Solution and Solid States

The intermolecular interactions of this compound are crucial for understanding its behavior in solution and its packing in the solid state. The amino group can act as a hydrogen bond donor, while the nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. nih.gov Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in crystal engineering. acs.org

Computational studies on related systems, such as aniline-ammonia clusters and aniline-phenol cocrystals, have used methods like Lennard-Jones-Coulomb potentials and DFT to model these interactions. nih.govcolostate.edu For this compound, computational analysis could predict the strength and geometry of various possible intermolecular interactions, including N-H···N, N-H···O, and N-H···F hydrogen bonds, as well as C-I···N or C-I···O halogen bonds. The aromatic ring can also engage in π-π stacking interactions. nih.gov Understanding these interactions is a prerequisite for predicting the crystal structure.

Crystal Lattice Energy and Polymorphism Predictions

Crystal structure prediction (CSP) is a computational field that aims to predict the most stable crystal structures of a molecule based on its chemical diagram. youtube.com This is particularly important for pharmaceutical compounds, as different crystal forms, or polymorphs, can have different physical properties.

For this compound, a CSP study would involve a systematic search of possible packing arrangements of the molecule in various space groups. The relative stability of these predicted structures would be evaluated by calculating their lattice energies, often using a combination of force fields and more accurate periodic DFT calculations. acs.org The analysis of the predicted crystal structures would reveal the dominant intermolecular interactions, such as hydrogen and halogen bonding networks, that stabilize the crystal lattice. acs.orgresearchgate.net Given the multiple functional groups capable of directional interactions in this compound, a complex and potentially polymorphic landscape could be anticipated.

Advanced Applications and Functional Research Directions

Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 2-Fluoro-5-iodo-4-methoxyaniline scaffold makes it an invaluable starting material for the synthesis of intricate molecular architectures. The amino group can be readily diazotized or acylated, the iodine atom is susceptible to various cross-coupling reactions, and the fluorine and methoxy (B1213986) groups modulate the electronic properties and metabolic stability of the resulting compounds.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

In the realm of medicinal chemistry, this compound serves as a key intermediate in the synthesis of novel therapeutic agents. Its structural motifs are found in a variety of biologically active compounds, particularly kinase inhibitors, which are a cornerstone of modern cancer therapy. The development of such targeted therapies often relies on the assembly of complex heterocyclic systems, a process facilitated by the versatile reactivity of this aniline (B41778) derivative.

For instance, related fluorinated and iodinated anilines are integral to the synthesis of selective inhibitors for critical cell signaling proteins like the mitogen-activated or extracellular signal-regulated protein kinase kinase 2 (MEK2). lifechempharma.com The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a convenient handle for introducing further molecular complexity through reactions like the Suzuki or Sonogashira couplings. These reactions are instrumental in constructing the core structures of many lead compounds in drug discovery. nih.gov The synthesis of quinoline (B57606) derivatives, which are precursors to various active pharmaceutical ingredients, also utilizes fluorinated anilines. ossila.com

Table 1: Examples of Pharmaceutical Precursors from Substituted Anilines

Precursor Target Class Synthetic Utility
2-Fluoro-4-iodoaniline (B146158) MEK2 Inhibitors Moiety for constructing selective kinase inhibitors. lifechempharma.com

Scaffolds for Agrochemical and Material Science Development

The utility of this compound extends beyond pharmaceuticals into the development of new agrochemicals and advanced materials. In agrochemical research, the introduction of fluorine atoms into a molecule can significantly enhance its biological activity, leading to the development of more potent and selective pesticides and herbicides. While direct examples involving this compound are not extensively documented in publicly available literature, the synthesis of many modern agrochemicals, such as certain insecticides and herbicides, relies on fluorinated and halogenated aromatic intermediates. nih.gov

In materials science, the unique electronic and photophysical properties of fluorinated and iodinated aromatic compounds are being exploited to create novel functional materials. These can include organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. The presence of heavy atoms like iodine can influence properties such as intersystem crossing, which is relevant for applications in photodynamic therapy and organic electronics.

Design and Synthesis of Molecular Probes and Imaging Agents

The structural features of this compound make it an attractive candidate for the development of sophisticated molecular probes and imaging agents for biomedical research and clinical diagnostics.

Radiosynthesis for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Tracers

The presence of both fluorine and iodine atoms on the aniline ring is particularly advantageous for radiosynthesis. The stable fluorine atom can be replaced with the positron-emitting isotope Fluorine-18 (¹⁸F), a widely used radionuclide in PET imaging. Similarly, the iodine atom can be substituted with radioactive isotopes of iodine, such as Iodine-123 (¹²³I) for SPECT or Iodine-124 (¹²⁴I) for PET.

This dual functionality allows for the development of radiotracers for a variety of biological targets. For example, analogous fluorinated benzaldehydes are used as precursors for the synthesis of ¹⁸F-labeled tracers for imaging the adrenergic nervous system of the heart. nih.gov The general strategy involves a multi-step synthesis where the aniline is converted into a more complex targeting molecule, followed by the introduction of the radionuclide in the final steps. The ability to label with either ¹⁸F or a radioiodine provides flexibility in choosing the imaging modality that is best suited for a particular research or clinical question.

Table 2: Potential Radiotracers from this compound

Radionuclide Imaging Modality Potential Application
¹⁸F PET Imaging of various biological targets, including neurotransmitter systems and tumors. nih.gov
¹²³I SPECT Diagnostic imaging of thyroid function and other biological processes.

Fluorescent and Luminescent Tagging Applications

While specific applications of this compound in fluorescent and luminescent tagging are still an emerging area of research, its structural framework is conducive to the design of novel probes. The aniline group can be readily derivatized to attach it to biomolecules of interest, such as proteins or nucleic acids. The electronic properties of the substituted aromatic ring can be fine-tuned to create fluorophores with desired excitation and emission wavelengths. The presence of the heavy iodine atom could also be exploited to generate phosphorescent probes, which have longer emission lifetimes and are useful for time-resolved imaging applications. Research into fluorinated building blocks for dyes is an active field. ossila.com

Contributions to Materials Science and Functional Molecule Design

The unique combination of functional groups in this compound provides a platform for the design of novel materials with tailored properties. The ability to participate in a variety of chemical reactions, including polymerization and cross-coupling, allows for its incorporation into larger molecular assemblies and polymeric structures.

The fluorine and methoxy groups influence the intermolecular interactions and packing of the molecules in the solid state, which can have a profound impact on the material's bulk properties. For instance, these groups can affect the charge transport characteristics of organic semiconductors or the liquid crystalline behavior of discotic molecules. The iodine atom, in addition to its utility as a reactive handle, can also impart increased refractive index or X-ray absorption properties to the resulting materials. As research into functional materials continues to expand, versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of advanced materials.

Role in Crystal Engineering and Supramolecular Assembly

The precise control over the three-dimensional arrangement of molecules in a crystalline solid, known as crystal engineering, is a burgeoning field with applications in materials science, pharmaceuticals, and electronics. The ability of this compound to participate in specific intermolecular interactions, particularly halogen bonding, makes it a compound of significant interest in this domain.

Directed Assembly via Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength and directionality of this interaction make it a powerful tool for the rational design of supramolecular architectures. In this compound, the iodine atom is a prominent halogen bond donor. The electrophilic region, or σ-hole, on the iodine atom can form directional bonds with electron-donating atoms like oxygen or nitrogen in neighboring molecules.

This directed assembly via halogen bonding allows for the construction of predictable and robust supramolecular synthons, which are structural units within a crystal formed by intermolecular interactions. The presence of the electron-withdrawing fluorine atom on the aromatic ring can further enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond. This tunability of interaction strength is a key advantage in designing complex solid-state structures.

Influence on Crystal Packing and Network Formation

In halogenated anilines, the position of the halogen substituent significantly influences the intermolecular interactions and the resulting crystal packing. While hydrogen bonds involving the amino group are often dominant, halogen bonds can play a crucial role in connecting molecular columns or layers, leading to diverse and complex crystalline architectures. researchgate.net For instance, in related iodo-substituted aromatic compounds, I⋯O and I⋯N halogen bonds have been shown to be effective in directing the formation of layered and networked structures. rsc.org The presence of the methoxy group in this compound introduces an additional potential hydrogen bond acceptor (the oxygen atom), further increasing the possibilities for intricate network formation. The symmetry of the substitution pattern can also have a profound effect, with more symmetrical molecules often packing more efficiently into the crystal lattice, which can influence physical properties like melting point. byjus.com

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
Interaction TypeDonor/Acceptor GroupsPotential Role in Crystal Packing
Halogen BondingIodine (donor) with N or O (acceptor)Directional control of molecular assembly, formation of chains or layers.
Hydrogen Bonding-NH2 (donor) with -NH2, -OCH3, or halogen (acceptor)Formation of primary structural motifs like dimers or chains.
π-π StackingAromatic ringsStabilization of layered structures.

Ligand Design for Specific Biochemical Targets

The unique substitution pattern of this compound makes it an attractive scaffold for the design of ligands that can selectively bind to specific biological targets, such as protein kinases and alpha-synuclein (B15492655), which are implicated in various diseases.

Ligand Design for Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them important drug targets. The design of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The 2-fluoro-5-iodo-4-methoxyphenyl moiety can be incorporated into larger molecules to serve as a key pharmacophore for kinase inhibition. The aniline nitrogen can act as a hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The fluorine and iodine atoms can engage in specific interactions with the protein, such as halogen bonding or hydrophobic interactions, which can enhance binding affinity and selectivity. For instance, the development of ALK/EGFR dual kinase inhibitors has utilized a substituted 4-methoxy-2-(dialkylamino)phenyl)acrylamide scaffold, highlighting the utility of the methoxy-aniline core in kinase inhibitor design. nih.gov Similarly, constrained analogs of kinase inhibitors have been designed and synthesized, demonstrating the importance of rigidified bicyclic lactam head groups attached to substituted phenyl rings for potent inhibition. nih.gov

Table 2: Research Findings on Related Scaffolds in Kinase Inhibitor Design
Kinase TargetScaffold FeatureKey InteractionsReference
ALK/EGFRSubstituted 4-methoxyphenyl)acrylamideDual inhibition of kinases nih.gov
RON Tyrosine KinaseFused bicyclic lactam with substituted phenylPotent and selective inhibition nih.gov

Ligand Design for Alpha-Synuclein

The aggregation of the protein alpha-synuclein (α-syn) is a key pathological feature of neurodegenerative diseases such as Parkinson's disease. The development of ligands that can bind to α-syn aggregates is crucial for both diagnostic imaging and as potential therapeutic agents to inhibit aggregation.

Substituted aniline derivatives have been explored as potential ligands for α-syn aggregates. nih.gov The aromatic nature of the aniline ring allows for π-π stacking interactions with the aromatic residues within the α-syn fibril core. The substituents on the aniline ring can be tailored to optimize binding affinity and selectivity. For example, structure-activity relationship studies on phenolic acid inhibitors of α-syn aggregation have shown that the number and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity. nih.govcornell.edu The this compound scaffold offers a unique combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting methoxy group, and halogen atoms that can participate in specific interactions, making it a promising starting point for the design of novel α-syn ligands. The docking studies of styrylaniline derivatives with α-syn aggregates have revealed the importance of hydrogen bonds and cation-pi interactions for binding activity. nih.gov

Table 3: Key Moieties in the Design of Alpha-Synuclein Ligands
Structural MoietyPotential Interaction with Alpha-SynucleinRelevance of this compound
Aromatic Ringπ-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine)The core phenyl ring provides this interaction.
Amine GroupHydrogen bonding with backbone or side-chain atomsThe -NH2 group is a key feature.
Halogen Atoms (F, I)Halogen bonding, hydrophobic interactionsThe fluorine and iodine substituents can enhance binding affinity and selectivity.
Methoxy GroupHydrogen bonding (acceptor)The -OCH3 group offers an additional interaction point.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Strategies

The multi-step synthesis of polysubstituted anilines like 2-Fluoro-5-iodo-4-methoxyaniline often involves classical methods that may not be the most efficient or environmentally benign. A significant area for future research lies in the development of more sustainable and efficient synthetic routes.

Current synthetic approaches often rely on traditional nitration, halogenation, and reduction steps, which can generate significant waste and utilize harsh reagents. Future strategies should focus on the principles of green chemistry. This includes the exploration of catalytic methods that minimize waste, reduce energy consumption, and utilize renewable resources. For instance, the use of biocatalytic approaches, such as enzymatic halogenation or amination, could offer highly selective and environmentally friendly alternatives to traditional chemical methods. einpresswire.comresearchgate.net The industrialization of bio-based aniline (B41778) derivatives, as demonstrated by companies like Pili, showcases the growing trend towards decarbonizing the chemical industry, a path that could be explored for the synthesis of specialty anilines. einpresswire.com

Furthermore, the development of one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, would significantly improve process efficiency by reducing the number of isolation and purification steps. Continuous-flow technologies also present a promising avenue for the synthesis of such intermediates, offering enhanced safety, better process control, and potential for seamless scalability. researchgate.net

Elucidation of Novel Reactivity Patterns and Selectivity Control

The interplay of the electron-withdrawing iodine and fluorine atoms with the electron-donating methoxy (B1213986) and amino groups creates a complex reactivity landscape for this compound. A key research challenge is to fully elucidate and control its reactivity in various chemical transformations.

The presence of multiple reactive sites—the amino group, the aromatic ring, and the carbon-iodine bond—allows for a diverse range of functionalizations. However, achieving high regioselectivity in reactions such as electrophilic aromatic substitution can be challenging due to the competing directing effects of the substituents. libretexts.orgchemistrysteps.com Future research should focus on developing catalytic systems and reaction conditions that enable precise control over which position on the aromatic ring is functionalized. This could involve the use of sterically demanding catalysts or directing groups to block certain positions and favor others.

The carbon-iodine bond is a particularly attractive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful tools for constructing complex molecules. A significant research effort will be required to explore the full scope of these reactions with this compound and to optimize reaction conditions to achieve high yields and selectivities. Understanding the influence of the fluoro and methoxy groups on the reactivity of the C-I bond will be crucial for designing efficient coupling strategies. The development of electrochemical methods for halogenation and other functionalizations could also offer a novel way to control the degree of substitution and reaction outcomes. acs.org

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Detailed spectroscopic characterization using techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and advanced mass spectrometry techniques will be essential to unambiguously determine its three-dimensional structure and intermolecular interactions. While basic spectroscopic data for related compounds is available, a comprehensive analysis of the target molecule is needed. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. physchemres.orgnih.govnih.govumn.eduresearchgate.net DFT calculations can provide insights into the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies. umn.eduresearchgate.net This information can be used to rationalize its observed reactivity and to predict its behavior in different chemical environments. For instance, computational models can help in understanding the regioselectivity of electrophilic substitution reactions and the feasibility of different reaction pathways. tandfonline.com Structure-metabolism relationship studies based on computational chemistry could also be valuable in predicting the behavior of this aniline derivative in biological systems. nih.govresearchgate.net

Exploration of Emerging Applications in Functional Materials and Chemical Biology

The unique substitution pattern of this compound makes it a promising candidate for the development of novel functional materials and chemical biology tools.

In the realm of functional materials, aniline derivatives are known to be key components in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govresearchgate.netceur-ws.orgfrontiersin.org The presence of the heavy iodine atom could impart interesting photophysical properties, such as enhanced intersystem crossing, which could be beneficial for applications in phosphorescent OLEDs. The fluorine and methoxy groups can be used to fine-tune the electronic properties and solubility of resulting materials. rsc.orgnih.govacs.org Future research could involve the synthesis of polymers or small molecules derived from this compound and the investigation of their optical and electronic properties.

In chemical biology, the iodo- and fluoro- substituents offer unique opportunities. The iodine atom can serve as a site for bioorthogonal reactions, allowing for the specific labeling of biomolecules. wikipedia.orgresearchgate.netnih.govoregonstate.edunih.gov For example, the carbon-iodine bond can participate in various cross-coupling reactions under biocompatible conditions. The fluorine atom can be used as a sensitive probe for in-cell NMR studies or as a means to enhance the metabolic stability and binding affinity of bioactive molecules. cresset-group.com The development of fluorescent probes based on halogenated anils for sensing specific analytes is another exciting research direction. rsc.org The discovery of halogenated anilines as natural products from marine microalgae further underscores their potential biological relevance. nih.gov

Scalable Synthesis and Process Optimization for Industrial Relevance

For this compound to be a truly valuable building block, its synthesis must be amenable to large-scale production in a cost-effective and sustainable manner. Therefore, a significant research challenge lies in the development of a scalable and industrially relevant synthetic process.

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for robust and reproducible reaction conditions, efficient purification methods, and adherence to strict safety and environmental regulations. qingmupharm.comtheasengineers.comutwente.nlscribd.comchempedia.inforesearchgate.net Research in this area should focus on process optimization, including the selection of optimal solvents, catalysts, and reaction parameters to maximize yield and minimize waste. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-iodo-4-methoxyaniline, and how can purity be maximized?

  • Methodology :

  • Stepwise Synthesis : Begin with halogenation of 4-methoxyaniline, introducing fluorine via nucleophilic aromatic substitution (e.g., using Selectfluor™ or KF under anhydrous conditions). Subsequent iodination can employ N-iodosuccinimide (NIS) in acetic acid .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water mixture) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS, [M+H]+ expected) .
  • Critical Parameters : Maintain reaction temperatures below 60°C to prevent dehalogenation. Monitor pH during iodination to avoid side-product formation.

Q. How should researchers characterize the molecular structure and functional groups of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic F), ¹H NMR (methoxy group at δ ~3.8 ppm; aromatic protons split due to iodine’s anisotropic effect). ¹³C NMR confirms substitution patterns .
  • X-ray Crystallography : Resolve spatial arrangement of iodine, fluorine, and methoxy groups. Note: Iodine’s heavy atom effect enhances diffraction contrast .
  • FT-IR : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

Q. What are the recommended storage and handling protocols for this compound?

  • Stability : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidative degradation of the iodine substituent.
  • Safety : Use PPE (gloves, goggles) due to potential aryl amine toxicity. Avoid exposure to light/moisture to minimize hydrolysis of the methoxy group .

Advanced Research Questions

Q. How does the electronic interplay between fluorine, iodine, and methoxy groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Directing Effects : The fluorine atom acts as a meta-director, while iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Methoxy groups donate electron density, modulating reaction rates .
  • Case Study : In Ullmann coupling, iodine’s leaving-group ability enables aryl-aryl bond formation. Optimize with CuI/1,10-phenanthroline in DMF at 110°C .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Troubleshooting :

  • Comparative Studies : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, solvent, temperature).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Computational Modeling : Perform DFT calculations to correlate substituent electronic effects with observed bioactivity discrepancies .

Q. How can researchers mitigate challenges in detecting halogenated byproducts during synthesis?

  • Analytical Solutions :

  • GC-MS with Halogen-Specific Detection : Use electron capture detectors (ECD) for trace iodinated impurities.
  • Orthogonal Methods : Pair HPLC with ICP-MS for iodine quantification (LOD < 0.1 ppm) .

Cross-Disciplinary Applications

Q. In material science, how does this compound serve as a precursor for functionalized polymers?

  • Application Example : Incorporate into polyaniline derivatives via oxidative polymerization (APS/HCl). The iodine substituent enhances conductivity, while fluorine improves thermal stability .

Q. What role does this compound play in medicinal chemistry for targeted drug design?

  • Case Study : As a building block for kinase inhibitors, the iodine atom enables radioisotope labeling (¹²⁵I) for biodistribution studies. Methoxy groups improve solubility for in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.